molecular formula C28H28O9 B016320 Chrysomycin A CAS No. 82196-88-1

Chrysomycin A

Cat. No.: B016320
CAS No.: 82196-88-1
M. Wt: 508.5 g/mol
InChI Key: OMDANBMKOUVKAG-WZNMFJNZSA-N
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Mechanism of Action

Chrysomycin A, also known as 8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one, is a promising antibiotic with potent anti-tumor and anti-tuberculous activities . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound has been reported to inhibit the proliferation, migration, and invasion of U251 and U87-MG cells through the Akt/GSK-3β signaling pathway . It has also been suggested to target multiple critical cellular processes, including GlmU and DapD , which are involved in the biosynthetic pathways for the cell wall peptidoglycan and lysine precursors, respectively .

Mode of Action

This compound directly binds to GlmU and DapD, inhibiting their acetyltransferase activities by competition with their mutual substrate acetyl-CoA . It also downregulates the expression of p-Akt and p-GSK-3β, suggesting that it may contribute to glioblastoma regression by modulating the Akt/GSK-3β signaling pathway .

Biochemical Pathways

This compound affects the apoptosis, PI3K-Akt, and Wnt signaling pathways . It increases the apoptotic ratio and the activity of caspase 3/7 in U251 and U87-MG cells . It also disturbs the balance between Bax and Bcl-2, activating a caspase cascade reaction .

Pharmacokinetics

A study has shown that a self-micelle solid dispersion of this compound prepared by mechanochemical technology can improve its solubility and oral bioavailability .

Result of Action

This compound treatment significantly inhibits glioblastoma progression in xenografted hairless mice . It also increases the apoptotic ratio and the activity of caspase 3/7 in U251 and U87-MG cells . Western blotting revealed that this compound disturbed the balance between Bax and Bcl-2, activating a caspase cascade reaction .

Action Environment

The production of this compound is influenced by various environmental factors. For instance, the optimal fermentation conditions for this compound production were found to be 12 days of fermentation time, 5 days of seed age, 5% of inoculum volume ratio, 200 mL of loading volume, and an initial pH of 6.5 . These conditions can significantly enhance the yield of this compound .

Biochemical Analysis

Biochemical Properties

Chrysomycin A has been found to interact with various biomolecules in biochemical reactions. It has been reported to inhibit the proliferation, migration, and invasion of U251 and U87-MG cells through the Akt/GSK-3β signaling pathway . This suggests that this compound interacts with these enzymes and proteins, affecting their function and activity.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to inhibit the growth of glioblastoma cells and weaken the ability of cell migration and invasion . It also downregulates Akt, p-Akt, GSK-3β, p-GSK-3β and their downstream proteins, such as β-catenin and c-Myc in human glioblastoma cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been reported to inhibit the proliferation, migration, and invasion of glioblastoma cells through the Akt/GSK-3β signaling pathway . This suggests that this compound binds to these molecules, inhibiting or activating them, and causing changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found that this compound transforms from crystal into amorphous form after being treated with ball milling, and its solubility increases by 50 times . This suggests that this compound has long-term effects on cellular function in in vitro or in vivo studies.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found that this compound, when encapsulated by Na 2 GA, self-assembles to nano-micelles in water . This suggests that this compound interacts with transporters or binding proteins, affecting its localization or accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chrysomycin A can be synthesized through a 10-step scalable synthesis process. This process involves two sequential C-H functionalization steps and a late-stage C-glycosylation . The synthetic sequence has been optimized to facilitate the production of this compound and its analogues.

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces species. Optimization of fermentation conditions, such as the concentration of glucose, corn starch, and soybean meal, can significantly enhance the yield . Mechanochemical preparation methods have also been developed to improve the solubility and oral bioavailability of this compound .

Chemical Reactions Analysis

Biological Activity

Chrysomycin A (Chr-A) is a glycoside compound derived from Streptomyces species, first identified in 1955. It has gained attention for its diverse biological activities, particularly its anti-tumor, anti-tuberculosis, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and notable research findings.

This compound exhibits its biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : Chr-A has been shown to significantly inhibit the proliferation of glioblastoma cells (U251 and U87-MG). It disrupts the cell cycle and promotes apoptosis via the Akt/GSK-3β signaling pathway. Research indicates that treatment with Chr-A leads to increased caspase 3/7 activity, which is critical for the apoptotic process .
  • Induction of Apoptosis : Flow cytometry studies demonstrate that Chr-A increases the apoptotic ratio in glioblastoma cells. The compound alters the expression levels of apoptosis-related proteins, notably increasing Bax and decreasing Bcl-2, thus triggering a caspase cascade that leads to cell death .
  • Anti-Migratory Effects : Chr-A not only inhibits cell proliferation but also reduces migration and invasion capabilities in glioblastoma cells. This is evidenced by Transwell assays showing a significant decrease in cell migration following treatment with varying concentrations of Chr-A .
  • Antimicrobial Activity : In addition to its anti-cancer properties, Chr-A demonstrates potent antimicrobial effects, particularly against Mycobacterium tuberculosis. It has been reported to have a minimum inhibitory concentration (MIC) comparable to rifampicin, making it effective against both planktonic and intracellular strains of tuberculosis .

Efficacy Against Glioblastoma

Recent studies have highlighted the potential of this compound as a therapeutic agent against glioblastoma:

  • In Vivo Studies : In xenograft models using hairless mice implanted with U87 glioma cells, Chr-A treatment resulted in significant tumor regression. The study identified key signaling pathways involved in its anti-tumor effects, including apoptosis and the PI3K-Akt pathway .
  • Cell Viability Assays : EdU incorporation assays confirmed that Chr-A effectively inhibits DNA synthesis in glioblastoma cells, further supporting its role as a potent anti-cancer agent .

Comparative Efficacy

The following table summarizes the biological activities and efficacy of this compound against various pathogens and cancer cell lines:

Activity Target Organism/Cell Line Efficacy Mechanism
Anti-GlioblastomaU251, U87-MGSignificant inhibition of proliferationAkt/GSK-3β signaling pathway
Induction of ApoptosisU251, U87-MGIncreased caspase 3/7 activityActivation of mitochondrial apoptosis pathway
Anti-TuberculosisMycobacterium tuberculosisMIC = 0.4 μg/mLDisruption of bacterial cell function
AntimicrobialM. smegmatis, B. subtilisEffective at low concentrationsInhibition of cell wall synthesis

Case Studies

  • Glioblastoma Treatment : A study conducted on human glioma xenografts demonstrated that this compound not only inhibited tumor growth but also altered key apoptotic markers. The findings suggest that Chr-A could be a promising candidate for further development in glioblastoma therapy .
  • Tuberculosis Management : Research has shown that this compound exhibits strong bactericidal activity against both drug-sensitive and multi-drug-resistant strains of Mycobacterium tuberculosis. This highlights its potential as an alternative treatment option in the face of rising antibiotic resistance .

Properties

IUPAC Name

8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O9/c1-6-13-9-16-20(18(10-13)34-4)15-11-19(35-5)22-17(29)8-7-14(21(22)23(15)37-27(16)32)24-26(31)28(3,33)25(30)12(2)36-24/h6-12,24-26,29-31,33H,1H2,2-5H3/t12-,24+,25+,26+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDANBMKOUVKAG-WZNMFJNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82196-88-1
Record name Chrysomycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082196881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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